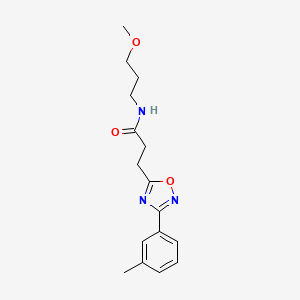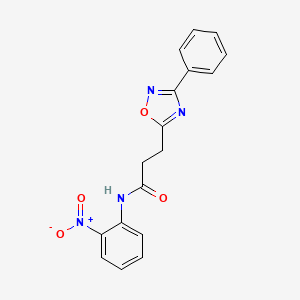
N-(3-methoxypropyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MTOA and has been the subject of numerous studies in recent years.
作用機序
The mechanism of action of MTOA is not fully understood. However, studies have suggested that MTOA may act as an inhibitor of certain enzymes involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that MTOA may have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. However, further research is needed to fully understand the mechanisms underlying these effects.
実験室実験の利点と制限
MTOA has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various fields. However, MTOA also has some limitations, including its limited solubility in certain solvents and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on MTOA. Some of these directions include:
1. Further investigation of the mechanism of action of MTOA.
2. Development of novel materials based on MTOA.
3. Investigation of the potential use of MTOA as a sensor for environmental pollutants.
4. Optimization of the synthesis of MTOA for improved yield and purity.
5. Investigation of the potential use of MTOA as a drug candidate for the treatment of various diseases.
In conclusion, MTOA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of MTOA involves the reaction between 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid and 3-methoxypropylamine. MTOA has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. While MTOA has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on MTOA, including further investigation of its mechanism of action and its potential use as a drug candidate for the treatment of various diseases.
合成法
The synthesis of MTOA involves the reaction between 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid and 3-methoxypropylamine. The reaction is carried out using standard organic synthesis techniques and yields MTOA as a white crystalline solid.
科学的研究の応用
MTOA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MTOA has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer. In materials science, MTOA has been studied for its potential use in the development of novel materials with unique properties. In environmental science, MTOA has been investigated for its potential use as a sensor for the detection of environmental pollutants.
特性
IUPAC Name |
N-(3-methoxypropyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-5-3-6-13(11-12)16-18-15(22-19-16)8-7-14(20)17-9-4-10-21-2/h3,5-6,11H,4,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNHTHIHUKFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7719855.png)
